molecular formula C10HF19O2 B106136 Perfluoro-3,7-dimethyloctanoic acid CAS No. 172155-07-6

Perfluoro-3,7-dimethyloctanoic acid

Cat. No. B106136
M. Wt: 514.08 g/mol
InChI Key: KZUSAXRVIONPJU-UHFFFAOYSA-N
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Description

Perfluoro-3,7-dimethyloctanoic acid is a perfluorinated compound, which means that all hydrogen atoms on the carbon chain are replaced by fluorine atoms. This class of compounds is known for their unique properties, such as high chemical and thermal stability. Although the provided papers do not directly discuss Perfluoro-3,7-dimethyloctanoic acid, they offer insights into closely related compounds that can help infer some of its characteristics.

Synthesis Analysis

The synthesis of related perfluorinated compounds involves complex fluorination techniques and the use of fluorinated building blocks. For instance, the synthesis of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants is achieved by esterification of a specific perfluorinated acid fluoride with alcohols of varying chain lengths . This suggests that the synthesis of Perfluoro-3,7-dimethyloctanoic acid would similarly require specialized fluorination reactions and appropriate precursors.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by a carbon backbone fully substituted with fluorine atoms. The presence of fluorine imparts unique electronic properties due to its high electronegativity. The detailed characterization of the molecular structure of related compounds, such as perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid esters, was performed using techniques like FT-IR, 1H NMR, and 19F NMR . These techniques would also be applicable for analyzing the molecular structure of Perfluoro-3,7-dimethyloctanoic acid.

Chemical Reactions Analysis

Perfluorinated compounds are generally inert due to the strong carbon-fluorine bonds. The provided papers do not detail specific chemical reactions for Perfluoro-3,7-dimethyloctanoic acid, but the inertness of similar compounds suggests that it would not readily undergo typical organic reactions such as hydrolysis or oxidation under normal conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are influenced by their fluorination. For example, the enthalpy of formation of perfluoro-2,7-dimethyloctane was determined using combustion calorimetry, indicating that such measurements are crucial for understanding the thermodynamic stability of these compounds . The surface activity studies of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants show that they can significantly reduce the surface tension of organic solvents, which implies that Perfluoro-3,7-dimethyloctanoic acid may also exhibit similar surface-active properties . The critical micelle concentrations and the effective cross-section areas of these surfactants were also analyzed, providing a basis for understanding the behavior of Perfluoro-3,7-dimethyloctanoic acid at interfaces .

Scientific Research Applications

  • Materials and Coatings

    • Application Summary : Perfluoro-3,7-dimethyloctanoic acid has been employed to develop innovative materials and coatings .
    • Results or Outcomes : The resulting materials and coatings exhibit exceptional thermal stability, chemical resistance, and corrosion resistance .
  • Biochemical and Physiological Research

    • Application Summary : Perfluoro-3,7-dimethyloctanoic acid has been used in exploring the biochemical and physiological effects of fluorinated compounds on organisms .
  • Tuning Lipase Activity

    • Application Summary : Perfluoro-3,7-dimethyloctanoic acid is used to tune lipase activity .
  • Proteomics Research

    • Application Summary : Perfluoro-3,7-dimethyloctanoic acid is a specialty product for proteomics research .
  • Environmental Pollutant Studies

    • Application Summary : Perfluoro-3,7-dimethyloctanoic acid is known for being an environmental pollutant .
  • Chemical Synthesis
    • Application Summary : Perfluoro-3,7-dimethyloctanoic acid is a highly fluorinated fatty acid that has found numerous applications in scientific research, including chemical synthesis .

Future Directions

Perfluoro-3,7-dimethyloctanoic acid is a versatile compound that has found numerous applications in scientific research . Its non-toxic, non-bioaccumulative, and non-persistent properties make it a promising compound for future studies .

properties

IUPAC Name

2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,8(21,22)23)5(15,16)7(19,20)6(17,18)4(14,9(24,25)26)10(27,28)29/h(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUSAXRVIONPJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10HF19O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379808
Record name Perfluoro-3,7-dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Perfluoro-3,7-dimethyloctanoic acid

CAS RN

172155-07-6
Record name Perfluoro-3,7-dimethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
52
Citations
I Langlois - 2007 - edoc.unibas.ch
Perfluorinated compounds (PFC) are special surfactants which have been used since the 1950s. Their detection in the environment started at the beginning of the 2000s. A lot has to be …
Number of citations: 5 edoc.unibas.ch
STL Sait, SF Rinø, SV Gonzalez, MV Pastukhov… - Science of The Total …, 2023 - Elsevier
Per- and polyfluoroalkyl substances (PFASs) are bioaccumulative and associated with adverse effects in both wildlife and humans. The occurrence of 33 PFASs was assessed in the …
Number of citations: 5 www.sciencedirect.com
S Tittlemier, JJ Ryan, J Van Oostdam - 2004 - osti.gov
Perfluorinated organic compounds are used in a wide variety of consumer and industrial products and applications, ranging from personal care products and cleaning solutions, to …
Number of citations: 41 www.osti.gov
AS Lloyd, VA Bailey, SJ Hird… - … Journal Devoted to …, 2009 - Wiley Online Library
Liquid chromatography/mass spectrometry (LC/MS) experiments are described, leading to a reliable method for the measurement of perfluorooctanesulfonic acid (PFOS) and other …
J Shang, K Gao, B Chi, Y Piao, Q Ma, L Lu… - Analytical and …, 2023 - Springer
Per- and polyfluoroalkyl substances (PFASs) are potentially neurotoxic compounds. Levels of PFASs in cerebrospinal fluid (CSF) could directly reflect their potential harm to the central …
Number of citations: 1 link.springer.com
RM Janousek, S Lebertz, TP Knepper - … Science: Processes & Impacts, 2019 - pubs.rsc.org
Perfluoroalkyl and polyfluoroalkyl substances (PFASs) are applied during the production of various consumer and industrial goods. As a consequence of their use in building materials …
Number of citations: 35 pubs.rsc.org
J Liu, DJ Van Hoomissen, T Liu, A Maizel… - … & Technology Letters, 2018 - ACS Publications
This study investigates structure–reactivity relationships within branched per- and polyfluoroalkyl substances (PFASs) undergoing cobalt-catalyzed reductive defluorination reactions. …
Number of citations: 74 pubs.acs.org
BA Parker, E Valentini, SE Graham… - Toxicological …, 2023 - academic.oup.com
Per- and polyfluoroalkyl substances (PFAS) are regularly found in soils and dusts, both of which can be consumed by children at relatively high amounts. However, there is little data …
Number of citations: 3 academic.oup.com
A Reynolds, A Smith - 2023 - chemrxiv.org
Per- and polyfluoroalkyl substances (PFAS) are a class of organic compounds that have attracted global attention for their persistence in the environment, exposure to biological …
Number of citations: 2 chemrxiv.org
SPJ Van Leeuwen, A Kärrman… - … science & technology, 2006 - ACS Publications
The first worldwide interlaboratory study on the analyses of 13 perfluorinated compounds (PFCs) in three environmental and two human samples indicates a varying degree of accuracy …
Number of citations: 170 pubs.acs.org

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